molecular formula C16H22N2O5 B8343520 tert-butyl (RS)-2-(3-methyl-4-nitrophenyl)morpholine-4-carboxylate

tert-butyl (RS)-2-(3-methyl-4-nitrophenyl)morpholine-4-carboxylate

Cat. No. B8343520
M. Wt: 322.36 g/mol
InChI Key: CGPZXHBIVPKXGM-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

To a stirred solution of tert-butyl (RS)-2-hydroxy-2-(3-methyl-4-nitrophenyl)ethyl(2-hydroxyethyl)carbamate (6.55 g) and triethylamine (3.22 ml) in THF (50 ml) at 0-5° C. was added dropwise methanesulfonyl chloride (1.65 ml). The reaction mixture was then stirred at room temperature for 30 min to afford a yellow suspension. TLC analysis showed a small amount of starting material remaining and so further aliquots of triethylamine (0.5 ml) and methanesulfonyl chloride (0.2 ml) were added. The reaction mixture was stirred at room temperature for a further 20 min and was then filtered to remove triethylamine hydrochloride, washing the filter with THF (20 ml). The filtrate was cooled to 0-5° C. and potassium 2-methyl-2-butoxide (17.0 ml, 1.7 M solution in toluene) was added. The reaction mixture was stirred at room temperature for 30 min and then poured into EtOAc and extracted sequentially with water and with saturated brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes) to afford tert-butyl (RS)-2-(3-methyl-4-nitrophenyl)morpholine-4-carboxylate (2.21 g, 36%) as a yellow oil. MS (ISP): 223.1 ([M+H—O5H8O2]+).
Name
tert-butyl (RS)-2-hydroxy-2-(3-methyl-4-nitrophenyl)ethyl(2-hydroxyethyl)carbamate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[C:17]([CH3:24])[CH:16]=1)[CH2:3][N:4]([CH2:12][CH2:13][OH:14])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.CS(Cl)(=O)=O>C1COCC1>[CH3:24][C:17]1[CH:16]=[C:15]([CH:2]2[O:14][CH2:13][CH2:12][N:4]([C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])[CH2:3]2)[CH:20]=[CH:19][C:18]=1[N+:21]([O-:23])=[O:22]

Inputs

Step One
Name
tert-butyl (RS)-2-hydroxy-2-(3-methyl-4-nitrophenyl)ethyl(2-hydroxyethyl)carbamate
Quantity
6.55 g
Type
reactant
Smiles
OC(CN(C(OC(C)(C)C)=O)CCO)C1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
3.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.65 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a yellow suspension
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for a further 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
WASH
Type
WASH
Details
washing the
FILTRATION
Type
FILTRATION
Details
filter with THF (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
potassium 2-methyl-2-butoxide (17.0 ml, 1.7 M solution in toluene) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
poured into EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted sequentially with water and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C1CN(CCO1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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